6-Piperazin-1-ylcyclohex-3-EN-1-OL
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Overview
Description
6-(Piperazin-1-yl)cyclohex-3-en-1-ol is a chemical compound that features a piperazine ring attached to a cyclohexene ring with a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol can be achieved through several methods. One common approach involves the epoxide ring opening reaction. For instance, the compound can be synthesized by reacting an epoxide with piperazine under controlled conditions. The reaction typically requires a solvent such as dichloromethane (CH₂Cl₂) and may involve the use of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
6-(Piperazin-1-yl)cyclohex-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the cyclohexene ring or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield cyclohexenone derivatives, while substitution reactions can produce a variety of piperazine derivatives with different functional groups .
Scientific Research Applications
6-(Piperazin-1-yl)cyclohex-3-en-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 6-(Piperazin-1-yl)cyclohex-3-en-1-ol involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, potentially modulating their activity. The hydroxyl group may also play a role in hydrogen bonding and other interactions that influence the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound features a benzothiazole ring instead of a cyclohexene ring and has been studied for its antibacterial activity.
6-(Piperazin-1-yl)pyridazin-3-ol: This compound has a pyridazine ring and is used in various chemical and biological studies.
Uniqueness
6-(Piperazin-1-yl)cyclohex-3-en-1-ol is unique due to its combination of a cyclohexene ring with a piperazine ring and a hydroxyl group. This structure provides distinct reactivity and potential for diverse applications compared to other similar compounds .
Properties
CAS No. |
110469-60-8 |
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Molecular Formula |
C10H18N2O |
Molecular Weight |
182.26 g/mol |
IUPAC Name |
6-piperazin-1-ylcyclohex-3-en-1-ol |
InChI |
InChI=1S/C10H18N2O/c13-10-4-2-1-3-9(10)12-7-5-11-6-8-12/h1-2,9-11,13H,3-8H2 |
InChI Key |
XIBXQXAPLLTWFN-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1)C2CC=CCC2O |
Canonical SMILES |
C1CN(CCN1)C2CC=CCC2O |
Origin of Product |
United States |
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